![molecular formula C16H12Cl3F3N4O B2593535 [3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル]ピペラジン-1-イル]-(5,6-ジクロロピリジン-3-イル)メタノン CAS No. 1022714-89-1](/img/structure/B2593535.png)
[3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル]ピペラジン-1-イル]-(5,6-ジクロロピリジン-3-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-DICHLORO(3-PYRIDYL) 4-(3-CHLORO-5-(TRIFLUOROMETHYL)(2-PYRIDYL))PIPERAZINYL KETONE is a complex organic compound characterized by the presence of multiple halogenated pyridyl groups and a piperazinyl ketone structure
科学的研究の応用
5,6-DICHLORO(3-PYRIDYL) 4-(3-CHLORO-5-(TRIFLUOROMETHYL)(2-PYRIDYL))PIPERAZINYL KETONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
作用機序
Target of Action
The primary target of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone is bacterial phosphopantetheinyl transferases (PPTases). PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone interacts with its target, the bacterial PPTases, by inhibiting their function. This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .
Biochemical Pathways
By inhibiting PPTases, [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone affects the post-translational modification pathway in bacteria, which is essential for their cell viability and virulence . This results in the attenuation of secondary metabolism and thwarts bacterial growth .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone have been studied. The compound has demonstrated favorable in vitro ADME properties and in vivo pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone’s action include the attenuation of production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli .
生化学分析
Biochemical Properties
This compound has been found to inhibit bacterial phosphopantetheinyl transferases (PPTases), enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence . The interaction between the compound and PPTases is likely due to the formation of hydrogen bonds and hydrophobic interactions, although the exact nature of these interactions requires further study.
Cellular Effects
The inhibition of PPTases by [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone can thwart bacterial growth and attenuate secondary metabolism This suggests that the compound could influence cell function by disrupting the normal biochemical processes of bacteria
Molecular Mechanism
The molecular mechanism of action of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone involves the inhibition of PPTases. This inhibition likely occurs through the compound binding to the active site of the enzyme, preventing it from catalyzing the post-translational modification of proteins . This can lead to changes in gene expression and other downstream effects.
Metabolic Pathways
Given its inhibitory effect on PPTases, it may be involved in the metabolism of proteins that undergo post-translational modifications catalyzed by these enzymes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DICHLORO(3-PYRIDYL) 4-(3-CHLORO-5-(TRIFLUOROMETHYL)(2-PYRIDYL))PIPERAZINYL KETONE typically involves multi-step organic reactions. The process begins with the halogenation of pyridine derivatives to introduce chlorine and trifluoromethyl groups. Subsequent steps involve the formation of the piperazinyl ketone moiety through nucleophilic substitution reactions and condensation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
化学反応の分析
Types of Reactions
5,6-DICHLORO(3-PYRIDYL) 4-(3-CHLORO-5-(TRIFLUOROMETHYL)(2-PYRIDYL))PIPERAZINYL KETONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Halogenated pyridyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
類似化合物との比較
Similar Compounds
Bis(3,5-dichloro-4-pyridyl)(2,4,6-trichlorophenyl)methyl radical: Contains similar halogenated pyridyl groups but differs in its radical structure.
Uniqueness
5,6-DICHLORO(3-PYRIDYL) 4-(3-CHLORO-5-(TRIFLUOROMETHYL)(2-PYRIDYL))PIPERAZINYL KETONE is unique due to its specific combination of halogenated pyridyl groups and piperazinyl ketone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3F3N4O/c17-11-5-9(7-23-13(11)19)15(27)26-3-1-25(2-4-26)14-12(18)6-10(8-24-14)16(20,21)22/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFWTYCNZBASIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3=CC(=C(N=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide](/img/structure/B2593452.png)
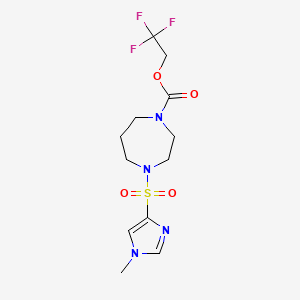
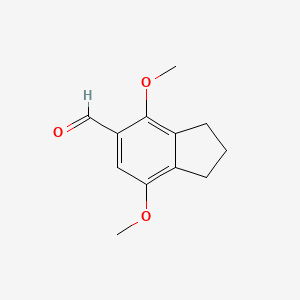
![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2593457.png)
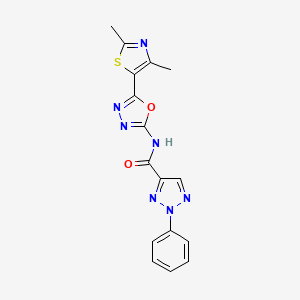
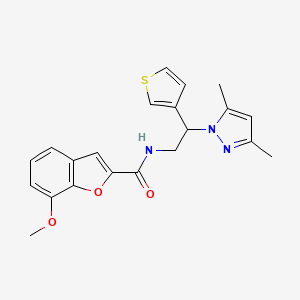
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/new.no-structure.jpg)

![N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2593465.png)
![N-(4-butylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2593466.png)

![1-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(4-fluorophenyl)urea](/img/structure/B2593468.png)
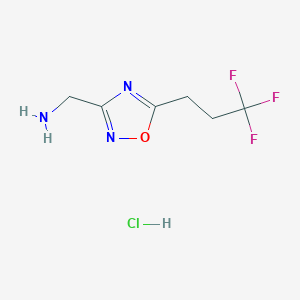
![4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2593473.png)
